molecular formula C11H13N3 B7865425 b-Phenyl-1H-imidazole-1-ethanamine 2HCl

b-Phenyl-1H-imidazole-1-ethanamine 2HCl

Cat. No.: B7865425
M. Wt: 187.24 g/mol
InChI Key: COYZKHOKOLGCDZ-UHFFFAOYSA-N
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Description

b-Phenyl-1H-imidazole-1-ethanamine 2HCl: is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of ethanamine derivatives with phenyl-substituted imidazole precursors. This process typically involves heating the reactants in the presence of a strong acid catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound's purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can introduce different functional groups into the imidazole ring, using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, including carboxylic acids and aldehydes.

  • Reduction: Amine derivatives.

  • Substitution: Halogenated or alkylated imidazoles.

Scientific Research Applications

Chemistry: b-Phenyl-1H-imidazole-1-ethanamine 2HCl is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

  • Imidazole: The parent compound, used in various applications.

  • Phenyl-1H-imidazole-1-ethanamine: A closely related compound with similar properties.

  • Other substituted imidazoles: Compounds with different substituents on the imidazole ring, leading to varied chemical and biological properties.

Uniqueness: b-Phenyl-1H-imidazole-1-ethanamine 2HCl stands out due to its specific structural features, which confer unique reactivity and biological activity compared to other imidazoles.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

2-imidazol-1-yl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-11(14-7-6-13-9-14)10-4-2-1-3-5-10/h1-7,9,11H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYZKHOKOLGCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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